Spiro[3.3]heptane-2,2-dicarboxylic acid
Overview
Description
Spiro[3.3]heptane-2,2-dicarboxylic acid is a chemical compound with the CAS Number: 64775-97-9 . It has a molecular weight of 184.19 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of spiro[3.3]heptane-2,2-dicarboxylic acid is typically achieved through chemical synthesis methods . The specific synthesis route involves multiple steps to produce the target product .Molecular Structure Analysis
The molecular formula of Spiro[3.3]heptane-2,2-dicarboxylic acid is C9H12O4 . The InChI code is 1S/C9H12O4/c10-6(11)9(7(12)13)4-8(5-9)2-1-3-8/h1-5H2,(H,10,11)(H,12,13) . The compound has a complex structure, which has been analyzed using X-ray crystallography .Physical And Chemical Properties Analysis
Spiro[3.3]heptane-2,2-dicarboxylic acid has a molecular weight of 184.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are 184.07355886 g/mol . The Topological Polar Surface Area is 74.6 Ų . The compound is covalently bonded and has a unit count of 1 .Scientific Research Applications
- Spiro[3.3]heptane-2,2-dicarboxylic acid serves as a building block for constructing MOFs and coordination polymers. These materials exhibit fascinating properties such as high surface area, tunable porosity, and potential applications in gas storage, catalysis, and drug delivery .
- Researchers have explored hyperbranched fluorene-alt-carbazole copolymers based on spiro[3.3]heptane-2,2-dicarboxylic acid. These copolymers show promise for solution-processable WPLEDs, contributing to advancements in organic light-emitting diodes (OLEDs) technology .
- The rigid spirocyclic backbone of Fecht’s acid provides greater steric bulk compared to conventional aromatic dicarboxylates. This property impacts pore chemistry and interpenetration control in metal-organic frameworks, influencing their adsorption and separation capabilities .
- Spiro[3.3]heptane-2,2-dicarboxylic acid has been used to prepare novel CMOFs. These chiral frameworks exhibit interesting properties and may find applications in asymmetric catalysis, enantioselective separations, and drug delivery systems .
- Researchers have explored the self-assembly behavior of Fecht’s acid in supramolecular systems. Understanding its interactions with other molecules can lead to innovative materials with tailored properties .
- Spiro[3.3]heptane-2,2-dicarboxylic acid serves as a versatile synthetic intermediate. Chemists use it to create more complex molecules, including spirocyclic compounds and functionalized derivatives .
Metal-Organic Frameworks (MOFs) and Coordination Polymers
White Polymer Light-Emitting Devices (WPLEDs)
Steric Bulk and Pore Chemistry
Chiral Metal-Organic Frameworks (CMOFs)
Supramolecular Chemistry
Synthetic Chemistry and Building Block
Future Directions
Spiro[3.3]heptane-2,2-dicarboxylic acid has been examined as a non-aromatic terephthalic acid isostere . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates . This suggests that the non-aromatic backbone of this compound and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
properties
IUPAC Name |
spiro[3.3]heptane-2,2-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)9(7(12)13)4-8(5-9)2-1-3-8/h1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNPFTFAUNVQMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297288 | |
Record name | spiro[3.3]heptane-2,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,2-dicarboxylic acid | |
CAS RN |
64775-97-9 | |
Record name | NSC115095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | spiro[3.3]heptane-2,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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